
n-Butyl L-Lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl L-Lactate: is an organic compound with the chemical formula C7H14O3 . It is a clear, colorless to white liquid with a mild, transient odor. This compound is slightly soluble in water but soluble in ethyl ether and ethanol . This compound is used as an industrial chemical and food additive, serving as a solvent and chemical feedstock .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Butyl L-Lactate is typically synthesized through the esterification of lactic acid with n-butanol. This reaction can be catalyzed by cation-exchange resins . The process involves heating lactic acid and n-butanol in the presence of the catalyst, which facilitates the formation of this compound and water as a byproduct.
Industrial Production Methods: One of the industrial methods for producing this compound is through reactive distillation. This process involves the continuous removal of water to drive the esterification reaction to completion. The isobaric vapor-liquid equilibrium for the binary mixture of n-butanol and this compound is evaluated to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: n-Butyl L-Lactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to air at high temperatures, this compound can oxidize to form pyruvic acid.
Reduction: It can be hydrogenated in the presence of a copper-chromium catalyst to produce propane-1,2-diol.
Substitution: this compound can react with ammonia to yield butyl lactamide and butanol.
Major Products Formed:
Oxidation: Pyruvic acid
Reduction: Propane-1,2-diol
Substitution: Butyl lactamide and butanol
Applications De Recherche Scientifique
n-Butyl L-Lactate has a wide range of applications in scientific research and industry:
Mécanisme D'action
n-Butyl L-Lactate is metabolized to lactic acid, which is further metabolized to n-butanol, n-butyraldehyde, and n-butyric acid . This metabolic pathway involves various enzymes that facilitate the conversion of this compound to its metabolites. The compound’s effects are primarily due to its ability to act as a solvent and its metabolic products.
Comparaison Avec Des Composés Similaires
- Ethyl L-Lactate
- Methyl L-Lactate
- Propyl L-Lactate
Comparison: n-Butyl L-Lactate is unique due to its higher boiling point and better solvency for a wide range of substances compared to its shorter-chain counterparts like ethyl and methyl lactate . This makes it more suitable for applications requiring high-boiling point solvents, such as in coatings and cleaning products .
Propriétés
Formule moléculaire |
C7H13O3- |
|---|---|
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
2-hydroxy-2-methylhexanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/p-1 |
Clé InChI |
HNQAXDPWMQIKEE-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(C)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)


![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)
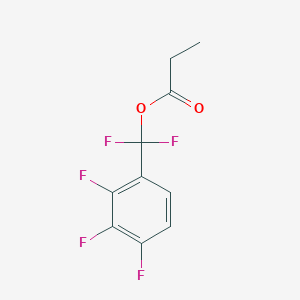
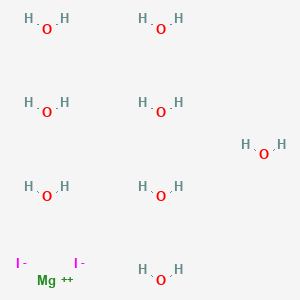
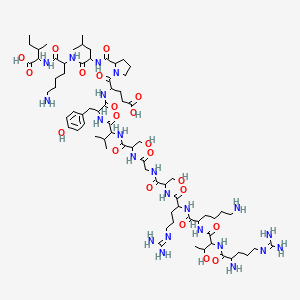


![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)

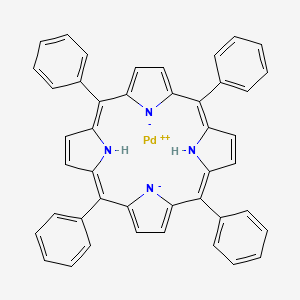
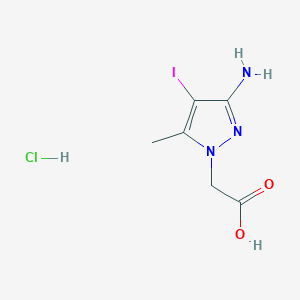
![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)
